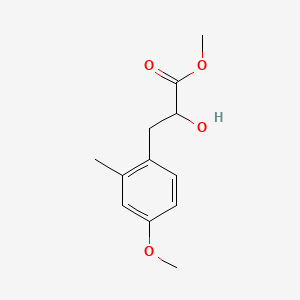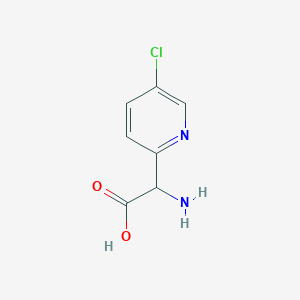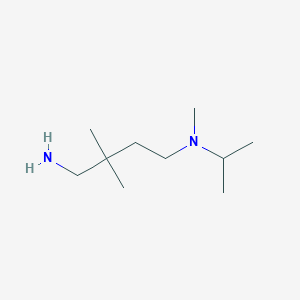
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine is a chemical compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups, which makes it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of 1,4-diaminobutane with isopropyl halides in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N1,N1,3-Trimethyl-1,3-butanediamine: This compound has a similar structure but lacks the isopropyl group.
1,3-Propanediamine: A simpler diamine with a shorter carbon chain.
N1,N1,3-Trimethylbutane-1,3-diamine: Another related compound with a different substitution pattern.
Uniqueness
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other diamines may not be suitable.
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N',2,2-trimethyl-N'-propan-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-8,11H2,1-5H3 |
InChI Key |
BMDWLNPRLBFGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


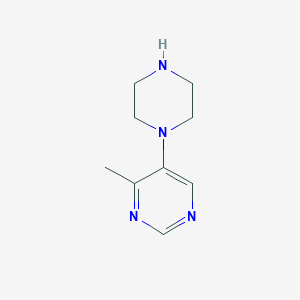


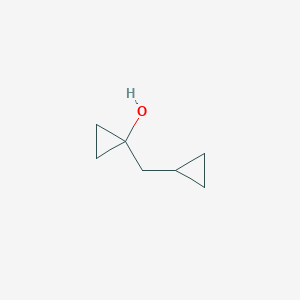



![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
